1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
CAS No.: 1164473-32-8
Cat. No.: VC6485605
Molecular Formula: C17H16ClNO3S
Molecular Weight: 349.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164473-32-8 |
|---|---|
| Molecular Formula | C17H16ClNO3S |
| Molecular Weight | 349.83 |
| IUPAC Name | (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)13-8-10-14(18)11-9-13)23(21,22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12- |
| Standard InChI Key | MWKSHDTXDCWIIH-VBKFSLOCSA-N |
| SMILES | CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, reflects its hybrid structure combining aromatic, sulfonyl, and amino functional groups. Key features include:
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A propenone backbone () with a conjugated double bond.
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A 4-chlorophenyl group at the ketone position, contributing electron-withdrawing effects.
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A phenylsulfonyl moiety () at the α-position, enhancing stability and directing reactivity.
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A dimethylamino group () at the β-position, offering basicity and steric bulk .
The Z-configuration is evident from the InChIKey (MWKSHDTXDCWIIH-VBKFSLOCSA-N), which specifies the spatial arrangement of substituents around the double bond.
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1164473-32-8 | |
| Molecular Formula | ||
| Molecular Weight | 349.83 g/mol | |
| IUPAC Name | (Z)-2-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
| SMILES | CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Synthesis and Reaction Pathways
Key Synthetic Strategies
While explicit details of the synthesis are partially redacted in available sources, the reaction likely proceeds through sulfone-enamine coupling. A proposed pathway involves:
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Sulfonation: Introduction of the phenylsulfonyl group via electrophilic substitution.
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Enamine Formation: Condensation of a dimethylamino-containing precursor with a chlorophenyl ketone.
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Double Bond Formation: Dehydration or elimination to establish the α,β-unsaturated system .
Comparative analysis with structurally related compounds, such as 3-(dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0), suggests that Michael addition or Claisen-Schmidt condensation could be viable routes . For instance, the Journal of Organic Chemistry (1980) documents analogous propenones synthesized via base-catalyzed aldol reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR:
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Aromatic Protons: Multiplets between δ 7.2–8.1 ppm for the 4-chlorophenyl and phenylsulfonyl rings.
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Methine Proton: A singlet near δ 6.5 ppm for the vinylic proton ().
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Dimethylamino Group: A singlet at δ 2.8–3.0 ppm for the protons.
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¹³C-NMR:
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Carbonyl Carbon: A peak at δ 190–200 ppm for the ketone ().
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Sulfonyl Carbon: Resonance at δ 125–135 ppm for the -linked carbon.
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Infrared (IR) Spectroscopy
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Strong absorption at ~1700 cm⁻¹ for the carbonyl stretch.
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Sulfonyl Stretches: Bands at 1150 cm⁻¹ ( asymmetric) and 1350 cm⁻¹ ( symmetric).
Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H-NMR | δ 7.2–8.1 (m), δ 6.5 (s) | Aromatic, methine protons |
| ¹³C-NMR | δ 190–200 (s) | Ketone carbonyl |
| IR | 1700 cm⁻¹ | C=O stretch |
Physicochemical Properties and Stability
Solubility and Reactivity
Reported solubility data remain unavailable, but the presence of polar sulfonyl and amino groups suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The compound’s stability under ambient conditions is inferred from its storage recommendation (room temperature, sealed).
Comparative Analysis with Analogues
The hydrochloride derivative 1-(4-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride (CAS 1798-83-0) exhibits a molecular weight of 248.15 g/mol and distinct solubility profiles due to ionic character . This highlights how structural modifications (e.g., saturation of the double bond, salt formation) alter physicochemical behavior .
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